Narlaprevir
Vue d'ensemble
Description
Narlaprevir (trade name Arlansa, codenamed SCH 900518) is an inhibitor of NS3/4A serine protease. It is intended for the treatment of chronic hepatitis C caused by genotype 1 virus in combination with other antiviral drugs . It is the first Russian tableted medication for the treatment of chronic hepatitis C .
Synthesis Analysis
Narlaprevir is a potent second-generation inhibitor of the HCV NS3 protease based on boceprevir . The synthesis of Narlaprevir involves the exploration of a synthetic sequence for preparation that required no silica gel purification for the entire synthesis .Molecular Structure Analysis
The molecular formula of Narlaprevir is C36H61N5O7S . The exact mass is 707.43 and the molecular weight is 707.972 . The crystal structure of SARS-CoV-2 main protease with narlaprevir has been determined .Chemical Reactions Analysis
Narlaprevir inhibits viral replication in infected host cells. The mechanism of inhibition involves reversible covalent binding of narlaprevir with NS3 protease active site via the ketoamide functional group .Physical And Chemical Properties Analysis
Narlaprevir is a solid substance . It is soluble in DMSO at a concentration of ≥ 50 mg/mL . The elemental analysis of Narlaprevir is C, 61.08; H, 8.69; N, 9.89; O, 15.82; S, 4.53 .Applications De Recherche Scientifique
Application in Hepatitis C Treatment
- Scientific Field : Virology, specifically Hepatitis C treatment .
- Summary of Application : Narlaprevir is a potent, second-generation HCV NS3 serine protease inhibitor . It was discovered as part of detailed investigations toward a second-generation protease inhibitor .
- Results or Outcomes : Narlaprevir has improved potency (approximately 10-fold over its predecessor, Boceprevir), an improved pharmacokinetic profile, and better physicochemical characteristics . It is currently in phase II human trials .
Application in COVID-19 Treatment
- Scientific Field : Virology, specifically COVID-19 treatment .
- Summary of Application : Narlaprevir has been used to create hybrid inhibitors of SARS-CoV-2 main protease . This protease is critical for virus replication, making it an attractive drug target .
- Methods of Application : Hybrid inhibitors were created by splicing components of hepatitis C protease inhibitors boceprevir and narlaprevir, and known SARS-CoV-1 protease inhibitors . A joint X-ray/neutron structure of the Mpro/BBH-1 complex was used to demonstrate the reaction .
- Results or Outcomes : The hybrid inhibitors BBH-1, BBH-2, and NBH-2 exhibit comparable antiviral properties in vitro relative to PF-07321332, making them good candidates for further design of improved antivirals .
Application in Cancer Research
- Summary of Application : Narlaprevir has been found to inhibit cathepsin B, a protease that is overexpressed in certain malignancies .
- Results or Outcomes : The inhibition of cathepsin B by Narlaprevir could potentially be used in the treatment of certain cancers, although more research is needed in this area .
Application in Combination Therapies for Hepatitis C
- Scientific Field : Virology, specifically Hepatitis C treatment .
- Summary of Application : Narlaprevir is used in combination with other antiviral drugs for the treatment of chronic hepatitis C caused by genotype 1 virus .
- Methods of Application : Narlaprevir is administered orally in combination with ritonavir, pegylated interferon alfa, and ribavirin .
- Results or Outcomes : This combination therapy has been found to be effective in the treatment of chronic hepatitis C, although the exact outcomes depend on the individual patient’s response to treatment .
Application in Inhibiting Cathepsin B
- Summary of Application : Narlaprevir has been found to inhibit cathepsin B . Cathepsin B is a protease that is overexpressed in certain malignancies .
- Results or Outcomes : The inhibition of cathepsin B by Narlaprevir could potentially be used in the treatment of certain cancers, although more research is needed in this area .
Application in Combination Therapies for Hepatitis C
- Scientific Field : Virology, specifically Hepatitis C treatment .
- Summary of Application : Narlaprevir is used in combination with other antiviral drugs for the treatment of chronic hepatitis C caused by genotype 1 virus .
- Methods of Application : Narlaprevir is administered orally in combination with ritonavir, pegylated interferon alfa, and ribavirin .
- Results or Outcomes : This combination therapy has been found to be effective in the treatment of chronic hepatitis C, although the exact outcomes depend on the individual patient’s response to treatment .
Safety And Hazards
Orientations Futures
Narlaprevir is a potent second-generation inhibitor of the HCV NS3 protease based on boceprevir and now is in phase III clinical trials . Unlike boceprevir, narlaprevir is a single isoform and shows improved pharmacokinetic profile and physicochemical characteristics . This suggests that Narlaprevir could have potential applications in the treatment of other diseases, such as COVID-19 .
Propriétés
IUPAC Name |
(1R,2S,5S)-3-[(2S)-2-[[1-(tert-butylsulfonylmethyl)cyclohexyl]carbamoylamino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-1,2-dioxoheptan-3-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H61N5O7S/c1-10-11-15-24(27(42)30(44)37-22-16-17-22)38-29(43)26-25-23(35(25,8)9)20-41(26)31(45)28(33(2,3)4)39-32(46)40-36(18-13-12-14-19-36)21-49(47,48)34(5,6)7/h22-26,28H,10-21H2,1-9H3,(H,37,44)(H,38,43)(H2,39,40,46)/t23-,24-,25-,26-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICZEKWVNZFTNZ-LFGITCQGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3C(C3(C)C)CN2C(=O)C(C(C)(C)C)NC(=O)NC4(CCCCC4)CS(=O)(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@@H]2[C@@H]3[C@@H](C3(C)C)CN2C(=O)[C@H](C(C)(C)C)NC(=O)NC4(CCCCC4)CS(=O)(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H61N5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025746 | |
Record name | Narlaprevir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
708.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Narlaprevir | |
CAS RN |
865466-24-6 | |
Record name | Narlaprevir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865466-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Narlaprevir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865466246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Narlaprevir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NARLAPREVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2857LA2O07 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.